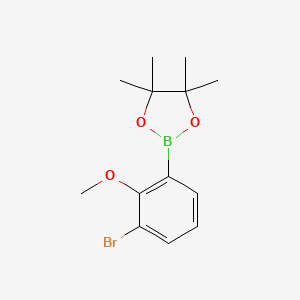![molecular formula C23H21N5O4S B2665941 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 440330-52-9](/img/structure/B2665941.png)
4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide” is a derivative of benzo[d][1,2,3]triazin . It is related to the class of compounds known as Blatter radicals, which are stable free radicals . The properties of these compounds can be modified through simple substitution changes .
Synthesis Analysis
The synthesis of benzo[d][1,2,3]triazin derivatives involves various methods to synthesise and customise Blatter radicals . Recent developments in their synthesis have transformed their utility . A new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids was designed, synthesized, and screened as potential cholinesterase inhibitors .Molecular Structure Analysis
The molecular structure of these compounds depends on their chemical structure and morphology . The structure can be modified more widely and more easily through simple substitution changes .Chemical Reactions Analysis
The chemical reactions involving these compounds depend on their chemical structure . They have been used in the synthesis of functional materials .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure . They have important spectroscopic, structural, electrochemical, magnetic, and chemical properties .科学的研究の応用
Synthesis and Characterization
Researchers have been focusing on the synthesis and characterization of compounds related to 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide. For instance, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the formation of new compounds with potential applications in materials science and chemistry. This process involves complex reactions that yield new structures with potential utility in various scientific domains (Adhami et al., 2012).
Photochemistry and Degradation Studies
Research has also delved into the photochemical properties and degradation pathways of compounds structurally similar to this compound. For example, studies on the photodegradation of Azinphos-ethyl provide insights into the degradation mechanisms of triazine derivatives under specific environmental conditions, which is crucial for understanding their stability and environmental impact (Abdou et al., 1987).
Potential in Polymer and Material Science
Further investigations have highlighted the potential of triazine derivatives in the development of new materials, such as aromatic polyamides containing s-triazine rings. These studies are focused on the low-temperature synthesis and characterization of polyamides with inherent viscosities and solubility in polar solvents, indicating their applications in advanced materials science (Sagar et al., 1997).
Antimicrobial and Biological Activities
There is also a significant interest in exploring the biological activities of triazine derivatives, including their antimicrobial properties. Research into the synthesis, reactions, and biological activity of triazine derivatives containing sulfa drug moieties has revealed promising antibacterial agents, showcasing the potential of these compounds in medicinal chemistry and drug development (Aly et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c24-33(31,32)19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-12H,13-15H2,(H,25,29)(H2,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZQUJPVLFXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)





![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2665867.png)

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)
